[(3-Cyano-benzyl)-ethyl-amino]-acetic acid
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Overview
Description
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid is an organic compound that features a cyano group attached to a benzyl ring, an ethyl-amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanobenzyl chloride with ethylamine to form the intermediate [(3-Cyano-benzyl)-ethyl-amino] compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The benzyl and ethyl-amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. The ethyl-amino group may also play a role in binding to active sites or facilitating transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- [(3-Cyano-benzyl)-methyl-amino]-acetic acid
- [(3-Cyano-benzyl)-propyl-amino]-acetic acid
- [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid
Uniqueness
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-cyanophenyl)methyl-ethylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWPPOOFCUBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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